molecular formula C14H6N4O12 B13834316 (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro- CAS No. 18811-76-2

(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-

Cat. No.: B13834316
CAS No.: 18811-76-2
M. Wt: 422.22 g/mol
InChI Key: RGAYMEBIPKLZKV-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- is a chemical compound with the molecular formula C14H6N4O12 It is known for its unique structure, which includes two biphenyl groups and four nitro groups attached to the carboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- typically involves the nitration of (1,1’-Biphenyl)-2,2’-dicarboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives and partially reduced intermediates.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’-dinitro-
  • (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetraamino-
  • (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’-diamino-

Uniqueness

(1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- is unique due to the presence of four nitro groups, which significantly enhance its reactivity and potential applications compared to similar compounds with fewer nitro groups. The increased number of nitro groups also affects its physical and chemical properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

18811-76-2

Molecular Formula

C14H6N4O12

Molecular Weight

422.22 g/mol

IUPAC Name

2-(2-carboxy-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C14H6N4O12/c19-13(20)7-1-5(15(23)24)3-9(17(27)28)11(7)12-8(14(21)22)2-6(16(25)26)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)

InChI Key

RGAYMEBIPKLZKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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